N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride is a chemical compound classified as a piperidine derivative. It features a piperidine ring attached to a 3-methylphenyl group and a carboxamide functional group, indicating its potential for various biological activities. This compound is primarily used in scientific research due to its unique chemical properties and interactions with biological systems.
The compound is cataloged under the Chemical Abstracts Service number 1220020-06-3 and can be found in databases like PubChem and BenchChem. Its IUPAC name is N-(3-methylphenyl)piperidine-3-carboxamide; hydrochloride, indicating its structure and the presence of a hydrochloride salt, which enhances its solubility in water, making it suitable for biological studies .
The synthesis of N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction between 3-methylphenylamine and 3-piperidinecarboxylic acid. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction conditions usually require stirring at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
In industrial applications, continuous flow synthesis methods are employed to enhance efficiency and yield. This approach allows for real-time monitoring and control over reaction conditions, leading to high purity products suitable for further research or pharmaceutical development .
The molecular formula of N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride is C₁₃H₁₉ClN₂O. The structure consists of a piperidine ring connected to a 3-methylphenyl group through a carboxamide linkage. The presence of the hydrochloride salt improves its solubility and stability in aqueous solutions.
N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride can participate in several chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate receptor activities or enzyme functions by binding to active or allosteric sites, leading to various physiological effects. The precise pathways affected depend on the biological context in which the compound is studied.
N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride is characterized as a white to off-white solid. Its melting point and solubility characteristics are important for determining its suitability for various applications.
The compound exhibits typical properties associated with amides, including stability under neutral conditions but susceptibility to hydrolysis under acidic or basic environments. Its interactions with solvents can vary based on polarity and functional group compatibility .
N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride has diverse applications in scientific research:
This compound's versatility makes it valuable across multiple fields of research and development, highlighting its importance in advancing scientific knowledge and practical applications.
The construction of the piperidine ring system in N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride employs sophisticated catalytic methodologies to ensure regioselectivity and structural fidelity. Palladium-catalyzed cross-coupling serves as a cornerstone reaction, particularly Suzuki-Miyaura couplings, which enable efficient connection of the piperidine intermediate with aromatic subsystems. These reactions utilize bulky phosphine ligands (e.g., SPhos) to achieve coupling efficiencies exceeding 85% under optimized conditions [2]. For the synthesis of structurally complex analogs featuring heterocyclic moieties, oxadiazole ring formation represents a critical step. This transformation proceeds via condensation of substituted benzamide hydroxylamines with nitrile precursors under acidic conditions (HCl/EtOH, 80°C), demonstrating excellent functional group tolerance [2].
Alternative catalytic approaches leverage asymmetric alkylation strategies. When constructing chiral 3-methylpiperidine intermediates, researchers employ chiral auxiliaries derived from D-phenylglycinol. This methodology controls stereochemistry during alkylation, producing enantiomerically enriched intermediates with diastereomeric ratios varying significantly based on hydroxyl protection strategies. Unprotected derivatives require 2.5 equivalents of s-BuLi but yield single isomers (91% yield), while protected versions use only 1.5 equivalents of s-BuLi yet produce mixtures (1:2.5 dr) separable via chromatography [6].
Table 1: Catalytic Methods for Piperidine Ring Functionalization
Catalytic Strategy | Reaction Conditions | Key Outcome | Reference |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd/SPhos, K₂CO₃, 80°C | >85% coupling efficiency | [2] |
Oxadiazole Formation | HCl/EtOH, 80°C | Metabolic stability enhancement | [2] |
Asymmetric Alkylation | s-BuLi, D-phenylglycinol deriv. | Single isomer (91%) with unprotected hydroxyl | [6] |
Protected Asymmetric Alkylation | TBDMS-protected, 1.5 eq s-BuLi | 1:2.5 dr (separable isomers) | [6] |
The critical carboxamide bond formation in N-(3-Methylphenyl)-3-piperidinecarboxamide relies on efficient coupling agents that minimize racemization and maximize yield. While classical carbodiimide reagents remain valuable, modern peptide coupling approaches employ uronium/guanidinium salts (e.g., HATU, HBTU) for superior performance. These reagents generate active esters in situ, significantly accelerating coupling kinetics between sterically hindered piperidine carboxylic acids and aromatic amines [9]. Nevertheless, DCC (dicyclohexylcarbodiimide) retains utility in large-scale applications when combined with racemization suppressants. Specifically, the addition of hydroxybenzotriazole (HOBt) or DMAP (4-dimethylaminopyridine) substantially reduces epimerization at the chiral center adjacent to the reaction site. The DCC/DMAP system demonstrates particular effectiveness when coupling 3-piperidinecarboxylic acid derivatives with 3-methylaniline, achieving near-quantitative yields at ambient temperatures [2] [9].
The mechanism involves DMAP acting as a nucleophilic catalyst, facilitating rapid O-acylisourea formation from DCC and the carboxylic acid. Subsequent aminolysis by the aniline derivative proceeds without significant racemization due to the reduced lifetime of the intermediate. For acid-sensitive substrates, EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) coupled with HOBt provides an excellent alternative, generating water-soluble urea byproducts that simplify purification [2] [9].
Table 2: Performance Comparison of Amide Coupling Reagents
Coupling System | Additive | Reaction Time (h) | Reported Racemization (%) | Yield Range (%) |
---|---|---|---|---|
DCC | DMAP | 2-4 | <2% | 90-98% |
EDC-HCl | HOBt | 1-3 | <3% | 85-95% |
HATU | DIPEA | 0.5-1 | <1% | 92-97% |
T3P (propanephosphonic anhydride) | Pyridine | 1-2 | <2% | 88-94% |
Transitioning from laboratory-scale synthesis to industrial production of N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride necessitates process intensification strategies to enhance efficiency, safety, and cost-effectiveness. Continuous flow technology has emerged as a transformative approach, particularly for hazardous reactions like lithiation steps. By implementing microreactor systems, researchers achieve superior temperature control (-20°C to 10°C) and mixing efficiency during the exothermic generation of piperidine enolates, significantly reducing byproduct formation compared to batch processes [2]. This technology also enables integrated reaction-separation sequences, where the initial amide coupling is immediately followed by inline extraction and acidification, minimizing intermediate handling and improving overall yield by 8-12% [2].
Process intensification extends to catalytic hydrogenation for deprotection. Continuous hydrogenation reactors employing palladium on carbon (Pd/C) or Raney nickel catalysts under moderate pressure (5-15 bar) effectively remove N-protecting groups (e.g., Cbz, Boc) with reduced catalyst loading (0.5-1 mol%) compared to batch systems. This approach significantly enhances space-time yields (up to 500 g·L⁻¹·h⁻¹) while mitigating risks associated with hydrogen handling [5]. For the final hydrochloride salt formation, anti-solvent crystallization in continuous oscillatory baffled reactors (COBRs) provides exceptional control over crystal size distribution and polymorph selection, critical for ensuring consistent filtration characteristics and dissolution profiles in the final active pharmaceutical ingredient (API) [2] [5].
The stereochemical integrity at the piperidine C3 position profoundly influences the pharmacological profile of N-(3-Methylphenyl)-3-piperidinecarboxamide hydrochloride analogs. Consequently, enantioselective synthesis of chiral intermediates represents a critical focus area. Chiral pool utilization provides a robust strategy, exemplified by employing D-phenylglycinol as a cost-effective chiral auxiliary. This approach facilitates diastereoselective alkylation at the C3 position via chelated enolate intermediates, yielding enantiomerically enriched 3-substituted piperidinones with diastereomeric excess (de) values exceeding 95% after optimization [6]. The absolute stereochemistry of the active enantiomer has been unequivocally confirmed as (S) through single-crystal X-ray diffraction analysis of intermediate salts [6].
Complementary strategies harness Noyori asymmetric hydrogenation for installing chiral centers. Hydrogenation of enamide precursors derived from piperidin-3-one using Ru(II)-(BINAP) complexes achieves exceptional enantioselectivity (ee >98%) under moderate hydrogen pressures (50-100 psi). This methodology proved scalable for producing multigram quantities of (S)-3-methylpiperidine intermediates essential for synthesizing the target carboxamide [3] [6]. Furthermore, Tramadol-derived chiral synthons serve as valuable starting materials. Modifications of the Tramadol scaffold through regioselective demethylation and functional group interconversions provide efficient access to enantiopure 4-hydroxy-4-(3-methoxyphenyl)piperidine intermediates, enabling concise routes to stereochemically defined carboxamide targets [5].
The final hydrochloride salt formation is a critical purification and stabilization step for N-(3-Methylphenyl)-3-piperidinecarboxamide. Solvent selection profoundly impacts crystal morphology, purity, and stability. Ethanol/ethyl acetate mixtures (1:3 v/v) are optimal for achieving high-purity monohydrate crystals with excellent flow properties, while isopropanol/MTBE systems favor anhydrous forms exhibiting superior long-term stability under accelerated storage conditions (40°C/75% RH) [2] [10]. The hydrochloride formation typically employs 2-3 equivalents of anhydrous HCl dissolved in diethyl ether or dioxane, added dropwise to a cooled (0-5°C) solution of the free base under inert atmosphere to minimize degradation [10].
Crystallization technique selection dictates critical quality attributes. Anti-solvent addition crystallization using ethyl acetate as anti-solvent provides precise control over supersaturation, yielding narrow crystal size distributions ideal for filtration. For thermolabile compounds, cooling crystallization from tert-butanol/water mixtures (slow cooling rate: 0.3°C/min) minimizes oiling-out tendencies. The crystalline product typically displays a characteristic melting point range of 195-198°C (dec.) and requires stringent moisture control during storage (desiccated, 2-8°C) to prevent hydrate/anhydrate phase transitions that could compromise stability [10]. Advanced analytical control via in-situ Raman spectroscopy monitors polymorphic transformations during crystallization, ensuring batch-to-batch consistency in solid-state properties essential for pharmaceutical processing [2].
Table 3: Crystallization Conditions and Resulting Solid-State Properties
Crystallization Method | Solvent System | HCl Equivalents | Solid Form | Key Characteristics |
---|---|---|---|---|
Anti-solvent Addition | EtOAc/IPA | 2.2 | Anhydrous | Free-flowing powder, low hygroscopicity |
Cooling Crystallization | t-BuOH/H₂O (9:1) | 2.5 | Monohydrate | Defined needles, excellent solubility |
Reactive Crystallization | EtOH/MTBE | 3.0 | Anhydrous | High bulk density, suitable for direct compression |
Evaporative Crystallization | Acetonitrile | 2.0 | Anhydrous | Platelets, moderate flow characteristics |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1